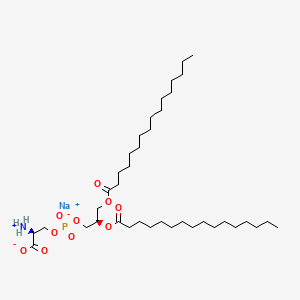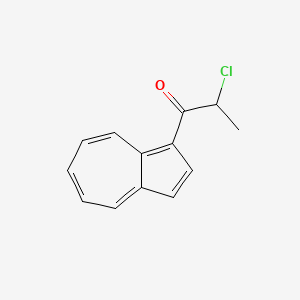
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring . The “3-(Bromomethyl)” and “6,7-dimethyl” parts indicate substitutions on the quinoxaline ring. The “OL” at the end suggests the presence of a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic quinoxaline ring system, with the bromomethyl, dimethyl, and hydroxyl substituents attached at the specified positions . The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties.Chemical Reactions Analysis
As a quinoxaline derivative, this compound could potentially participate in a variety of chemical reactions. The bromomethyl group could be involved in nucleophilic substitution reactions . The hydroxyl group could participate in reactions typical of alcohols, such as dehydration or esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group could enhance its solubility in polar solvents . The bromine atom in the bromomethyl group is significantly heavier than other common elements in organic compounds, which could affect properties such as density and boiling point .Wissenschaftliche Forschungsanwendungen
Brominated Compound Applications in Organic Chemistry and Environmental Science
Mechanism of β-O-4 Bond Cleavage in Lignin Derivatives : Research by Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing significant insights into the chemical processes involved in lignin breakdown. Such studies could be relevant for understanding the reactivity and potential applications of brominated compounds like 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol in lignin valorization or modification processes (Yokoyama, 2015).
Antioxidant Activity and Redox Mediation : Munteanu and Apetrei (2021) reviewed the antioxidant activity detection methods, emphasizing the role of certain compounds in mediating redox reactions. Brominated compounds often exhibit unique redox properties that could be exploited in developing novel antioxidants or redox mediators (Munteanu & Apetrei, 2021).
Brominated Flame Retardants : Zuiderveen, Slootweg, and de Boer (2020) discussed the occurrence and implications of novel brominated flame retardants (NBFRs) in various environments. Given the structural relevance, 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol could have potential applications or considerations in the context of flame retardancy or environmental persistence of brominated organic compounds (Zuiderveen et al., 2020).
Environmental Remediation and Pollutant Degradation : Husain and Husain (2007) reviewed the applications of redox mediators in treating organic pollutants with oxidoreductive enzymes. Brominated compounds, due to their potential reactivity, could play a role in the enzymatic remediation processes of persistent organic pollutants (Husain & Husain, 2007).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many quinoxaline derivatives have biological activity and are used in medicinal chemistry . The specific effects of the bromomethyl, dimethyl, and hydroxyl substituents would need to be determined experimentally .
Safety and Hazards
As with any chemical compound, handling “3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties . For example, brominated compounds can often be hazardous and require careful handling .
Zukünftige Richtungen
The study of quinoxaline derivatives is a vibrant field with potential for new discoveries . Future research could explore the synthesis, properties, and potential applications of “3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” in more detail. This could include experimental studies to determine its physical and chemical properties, biological activity, and potential uses .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCFHYUITRDGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)
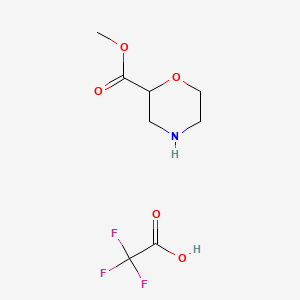
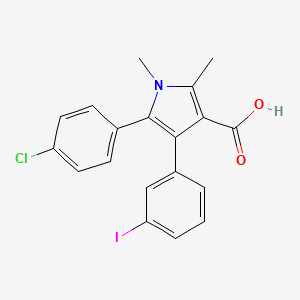
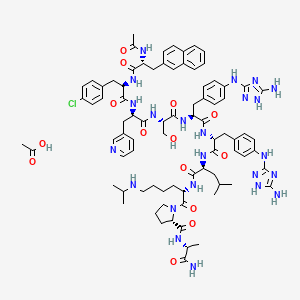
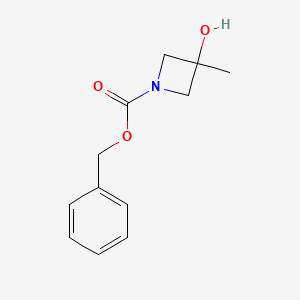


![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)


